molecular formula C₆₀H₇₃N₁₅O₁₃ B549825 Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2 CAS No. 86073-88-3

Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2

Cat. No.: B549825
CAS No.: 86073-88-3
M. Wt: 1212.3 g/mol
InChI Key: NMJREATYWWNIKX-XJIZABAQSA-N
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Description

Salmon Luteinizing Hormone-Releasing Hormone (Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2) is a synthetic peptide hormone analog used primarily in aquaculture to induce spawning in fish. It mimics the natural hormone responsible for stimulating the release of gonadotropins, which are crucial for reproductive processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salmon Luteinizing Hormone-Releasing Hormone can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups .

Industrial Production Methods

In industrial settings, the production of Salmon Luteinizing Hormone-Releasing Hormone often involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry powder form .

Chemical Reactions Analysis

Types of Reactions

Salmon Luteinizing Hormone-Releasing Hormone primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of Salmon Luteinizing Hormone-Releasing Hormone involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection agents like piperidine .

Major Products Formed

The primary product of the synthesis is the Salmon Luteinizing Hormone-Releasing Hormone peptide. During degradation, the peptide is broken down into its constituent amino acids .

Mechanism of Action

Salmon Luteinizing Hormone-Releasing Hormone exerts its effects by binding to specific receptors on the pituitary gland, stimulating the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones then act on the gonads to promote gamete maturation and release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salmon Luteinizing Hormone-Releasing Hormone is unique in its application to aquatic species, particularly in its ability to induce spawning in fish. Its effectiveness in aquaculture makes it a valuable tool for enhancing fish production and managing fish populations .

Biological Activity

Pyr-his-trp-ser-tyr-gly-trp-leu-pro-gly-NH2, commonly referred to as a synthetic peptide, exhibits a range of biological activities primarily associated with neuropeptide signaling and hormonal regulation. This article delves into its structural characteristics, synthesis methods, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C36H41N9O10. The peptide consists of a sequence of amino acids that includes:

  • Pyrrolidine (Pyr)
  • Histidine (His)
  • Tryptophan (Trp)
  • Serine (Ser)
  • Tyrosine (Tyr)
  • Glycine (Gly)
  • Leucine (Leu)
  • Proline (Pro)

This sequence is notable for its complexity, which contributes to its diverse interactions within biological systems. The presence of specific amino acids allows the peptide to engage with various receptors and influence physiological processes.

Synthesis Methods

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of the peptide chain by sequential addition of protected amino acids. Key steps in the synthesis include:

  • Loading the first amino acid onto a solid support.
  • Coupling subsequent amino acids in a stepwise manner.
  • Deprotecting functional groups as needed.
  • Cleavage from the support to yield the final peptide product.

Biological Activities

This compound has been shown to exhibit several biological activities:

  • Hormonal Regulation : The peptide acts as an analog of gonadotropin-releasing hormone (GnRH), influencing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive functions.
  • Neuropeptide Signaling : It interacts with neuropeptide receptors, potentially modulating pain perception and neuroendocrine functions.
  • Antimicrobial Properties : Some studies suggest that similar peptides may possess antimicrobial activities, although specific data on this compound is limited.

Research Findings and Case Studies

Recent studies have explored the pharmacological effects of related peptides and their mechanisms of action:

  • A study highlighted that analogs of GnRH, such as this compound, can effectively stimulate LH and FSH release in vitro, suggesting potential applications in fertility treatments .
  • Another research effort focused on peptides derived from amphibian skin secretions, which share structural similarities with this compound, demonstrating significant antimicrobial activity against various pathogens .

Comparative Analysis Table

Compound NameStructureUnique Features
GonadorelinPyr-His-Trp-Ser-Tyr-Gly-NH2Natural GnRH analog
LeuprolidePyr-His-Trp-Ser-Tyr-DLeu-Leu-Arg-Pro-NHEtPotent GnRH analog used in hormone therapy
TriptorelinPyr-His-Trp-Ser-Tyr-DLeu-Leu-Pro-NHEtLonger half-life compared to natural GnRH

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH2, and how do they influence its stability in experimental conditions?

  • Methodological Answer : Structural analysis requires tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) for conformational insights. Stability studies should assess degradation under varying pH, temperature, and solvent conditions using HPLC with UV/Vis detection. The presence of two tryptophan residues (Trp³ and Trp⁷) may increase susceptibility to oxidation, necessitating argon environments during storage .

Q. Which functional assays are commonly used to evaluate the bioactivity of this compound?

  • Methodological Answer : In vitro assays include receptor-binding studies (e.g., radioligand displacement assays) and cell-based cAMP or calcium flux measurements. For in vivo models, consider dose-response studies in rodents, with pharmacokinetic profiling via LC-MS to monitor plasma half-life. Ensure adherence to NIH guidelines for experimental replication, including sample size justification and blinding protocols .

Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?

  • Methodological Answer : Use isotope-labeled internal standards (e.g., ¹³C/¹⁵N-labeled peptide) during LC-MS/MS analysis to correct for matrix effects. Validate methods per FDA bioanalytical guidelines, including tests for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro receptor affinity and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess tissue penetration and metabolite interference. Compare buffer conditions (e.g., ionic strength, divalent cations) in in vitro assays with physiological parameters. Use knock-out animal models to isolate target receptor contributions .

Q. How can solid-phase synthesis of this compound be optimized to minimize deletion sequences?

  • Methodological Answer : Employ microwave-assisted synthesis to reduce coupling times and improve efficiency. Use orthogonal protecting groups (e.g., Fmoc for amine, Trt for side chains) and monitor stepwise yields via LC-MS. Post-synthesis, purify via preparative HPLC with a C18 column and acetonitrile/0.1% TFA gradient, followed by MALDI-TOF validation .

Q. What computational approaches are suitable for predicting the conformational dynamics of this compound in aqueous environments?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS with explicit solvent models (TIP3P water). Validate against circular dichroism (CD) spectra in phosphate buffer. Analyze hydrogen bonding networks and π-π stacking between aromatic residues (Tyr⁵, Trp³/⁷) to identify stable conformers .

Q. How should researchers design studies to investigate off-target effects of this compound in polypharmacological contexts?

  • Methodological Answer : Use high-throughput screening panels (e.g., Eurofins CEREP) for receptor profiling. Combine RNA-seq and proteomics in treated cell lines to identify differentially expressed pathways. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets with clinical significance .

Q. Methodological Considerations

  • Literature Review : Systematically search MEDLINE, EMBASE, and Cochrane Library using keywords like "this compound" AND ("receptor binding" OR "pharmacokinetics"). Limit results to 2000–2025 and include non-English studies to mitigate publication bias .
  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results. Meta-analyses should use random-effects models to account for heterogeneity across studies .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H73N15O13/c1-32(2)20-47(60(88)75-19-7-12-49(75)59(87)65-28-50(61)78)73-55(83)44(22-34-25-63-40-10-5-3-8-38(34)40)69-52(80)29-66-53(81)43(21-33-13-15-37(77)16-14-33)70-58(86)48(30-76)74-56(84)45(23-35-26-64-41-11-6-4-9-39(35)41)71-57(85)46(24-36-27-62-31-67-36)72-54(82)42-17-18-51(79)68-42/h3-6,8-11,13-16,25-27,31-32,42-49,63-64,76-77H,7,12,17-24,28-30H2,1-2H3,(H2,61,78)(H,62,67)(H,65,87)(H,66,81)(H,68,79)(H,69,80)(H,70,86)(H,71,85)(H,72,82)(H,73,83)(H,74,84)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJREATYWWNIKX-XJIZABAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H73N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873508
Record name Salmon gonadotropin-releasing hormone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86073-88-3
Record name LHRH, Trp(7)-leu(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086073883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salmon gonadotropin-releasing hormone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Luteinizing hormone releasing hormone salmon
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